N-(cyclobutylmethyl)-N-methylpyrazin-2-amine
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Overview
Description
N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is an organic compound that belongs to the class of pyrazines Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine typically involves the reaction of pyrazin-2-amine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-N-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(cyclobutylmethyl)-N-methylpyrazin-2-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
N-(cyclobutylmethyl)-N-methylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-methylpyrazin-2-amine
- N-(cyclopentylmethyl)-N-methylpyrazin-2-amine
- N-(cyclohexylmethyl)-N-methylpyrazin-2-amine
Uniqueness
N-(cyclobutylmethyl)-N-methylpyrazin-2-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(cyclobutylmethyl)-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(8-9-3-2-4-9)10-7-11-5-6-12-10/h5-7,9H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTZGOAXZKPFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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